1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride

Description

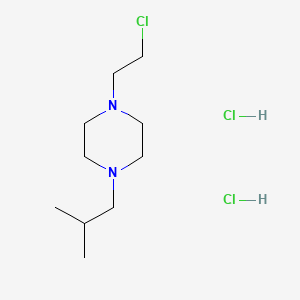

1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride is a piperazine derivative characterized by a 2-chloroethyl group and an isobutyl substituent on the piperazine ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-(2-chloroethyl)-4-(2-methylpropyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21ClN2.2ClH/c1-10(2)9-13-7-5-12(4-3-11)6-8-13;;/h10H,3-9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCLYEYZMBKACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCN(CC1)CCCl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661519 | |

| Record name | 1-(2-Chloroethyl)-4-(2-methylpropyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34581-17-4 | |

| Record name | 1-(2-Chloroethyl)-4-(2-methylpropyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34581-17-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthesis Approach

The general approach to synthesizing piperazine derivatives involves the reaction of piperazine with appropriate reagents. For compounds like 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride, the synthesis might involve alkylation reactions to introduce the chloroethyl and isobutyl groups onto the piperazine ring.

Challenges and Considerations

Impurity Control : One of the challenges in synthesizing piperazine derivatives is controlling the formation of disubstituted impurities. Techniques like using protonated piperazine forms can help suppress these unwanted reactions.

Environmental Impact : The choice of solvents and reagents should be environmentally friendly to ensure the process is sustainable for industrial production.

Data and Research Findings

| Compound | Molecular Formula | Molecular Weight | CAS No. |

|---|---|---|---|

| This compound | C10H23Cl3N2 | 277.7 g/mol | 34581-17-4 |

While specific research findings on the synthesis of this compound are limited, studies on related piperazine derivatives highlight the importance of optimizing reaction conditions to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of chlorine atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include various substituted piperazines depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound with the removal of chlorine atoms.

Scientific Research Applications

Organic Synthesis

1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride serves as a valuable reagent in organic synthesis. It acts as a building block for the construction of more complex molecules. The chloroethyl group can participate in nucleophilic substitution reactions, facilitating the synthesis of various derivatives essential for medicinal chemistry and other applications.

Biological Studies

In biological research, this compound is utilized to explore and modulate specific biological pathways. Its structural properties make it suitable for investigating cellular processes and interactions. For instance, studies have shown that piperazine derivatives can influence neurotransmitter systems, making them relevant in neuropharmacology .

Medicinal Chemistry

The compound is being investigated as a potential therapeutic agent, particularly in oncology and neurology. Piperazine derivatives are known to exhibit various pharmacological activities, including antitumor and antidepressant effects. Research indicates that modifications to the piperazine structure can enhance drug efficacy and selectivity against specific targets .

Pharmaceutical Development

In the pharmaceutical industry, this compound is employed as an intermediate in the synthesis of other chemical compounds. Its role as a precursor in drug development highlights its significance in creating new therapeutic agents . The compound's ability to undergo various chemical transformations makes it a versatile tool in drug formulation processes.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of piperazine derivatives, including this compound. The research demonstrated that compounds with piperazine moieties exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Case Study 2: Neuropharmacological Applications

Research focusing on the modulation of serotonin receptors highlighted the importance of piperazine derivatives in treating psychiatric disorders. The compound's structural features allow it to interact with neurotransmitter systems effectively, showing promise for developing new antidepressants .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : Aliphatic groups (e.g., isobutyl, chloroethyl) in the target compound likely increase water solubility compared to aromatic analogs like meclizine or SA-4503 .

- Pharmacological Activity : Aromatic substituents in meclizine and SA-4503 enable receptor-specific interactions (e.g., antihistamine or σ1 agonism), whereas aliphatic groups in the target compound may favor different targets, such as ion channels or transporters .

Pharmacokinetic and Pharmacodynamic Profiles

- Solubility : The target compound’s aliphatic substituents likely enhance aqueous solubility versus aromatic derivatives like 1-(2-methoxyphenyl)-4-(2-chloroethyl)piperazine dihydrochloride .

- Lipophilicity : Meclizine’s logP (estimated >4) exceeds that of the target compound (predicted ~2.5), affecting blood-brain barrier penetration .

- Receptor Binding : SA-4503’s dimethoxyphenethyl group facilitates σ1 receptor binding, while the target compound’s lack of aromatic moieties may limit similar interactions .

Biological Activity

1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structure, which includes a chloroethyl group and an isobutyl substituent on the piperazine ring, enhancing its potential for interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and various receptors:

- Receptor Modulation : The compound acts as a modulator of serotonin and dopamine receptors, influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant properties.

- Enzyme Inhibition : It has been noted to inhibit certain enzymes involved in metabolic pathways, including cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

Antitumor Activity

Research suggests that this compound exhibits potential antitumor effects. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens. Its efficacy against Gram-positive and Gram-negative bacteria indicates its potential as an antibacterial agent. The minimal inhibitory concentration (MIC) values for various strains have been documented, showcasing its potency in inhibiting bacterial growth.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 |

| Pseudomonas aeruginosa | 62.5 |

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Preliminary studies indicate effects on anxiety-like behaviors in animal models, warranting further investigation into its psychotropic properties.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Antitumor Efficacy Study : A study investigated the compound's effects on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis .

- Antimicrobial Activity Assessment : A comprehensive evaluation of the compound against clinical isolates of Staphylococcus aureus revealed an MIC of 15.6 µg/mL, demonstrating its effectiveness as an antibacterial agent .

- Neuropharmacological Investigation : In a behavioral study using rodent models, the compound displayed anxiolytic-like effects in elevated plus maze tests, suggesting its potential utility in anxiety disorders .

Q & A

Q. What computational approaches predict metabolic pathways and toxicity profiles of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.